

The Pyrazolopyridine Scaffold: A Versatile Core in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold, a fused heterocyclic system comprising a pyrazole and a pyridine ring, has emerged as a privileged structure in medicinal chemistry. Its inherent structural features, including its ability to act as a bioisostere of purines, have positioned it as a versatile core for the design and development of novel therapeutic agents targeting a wide array of diseases. This technical guide provides a comprehensive overview of the pyrazolopyridine scaffold, detailing its synthesis, biological activities, and the intricate signaling pathways it modulates.

Synthesis of Pyrazolopyridine Scaffolds

The synthesis of pyrazolopyridine derivatives can be broadly categorized based on the specific isomer being targeted. Common strategies involve the construction of the pyridine ring onto a pre-existing pyrazole core or vice versa.

Synthesis of Pyrazolo[3,4-b]pyridines

A prevalent method for the synthesis of the pyrazolo[3,4-b]pyridine core involves a multi-component reaction. A general protocol is outlined below.

Experimental Protocol: One-Pot, Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

- Materials:

- Appropriate aromatic or aliphatic aldehyde
- Substituted 3-oxo-3-arylpropanenitrile
- Substituted 1-phenyl-1H-pyrazol-5-amine
- Absolute Ethanol (EtOH)
- Glacial Acetic Acid (catalyst)
- Procedure:
 - To a solution of the aldehyde (1.0 eq) in absolute ethanol, add the 3-oxo-3-arylpropanenitrile (1.0 eq) and the 1-phenyl-1H-pyrazol-5-amine (1.0 eq).
 - Add a catalytic amount of glacial acetic acid to the mixture.
 - Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
 - Upon completion, allow the reaction mixture to cool to room temperature.
 - The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
 - The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the desired pyrazolo[3,4-b]pyridine derivative.

Synthesis of Pyrazolo[1,5-a]pyridines

The synthesis of pyrazolo[1,5-a]pyridines can be achieved through various routes, including the reaction of 3-amino-1H-pyrazoles with β -dicarbonyl compounds.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines

- Materials:
 - 5-Amino-3-methylpyrazole

- Diethyl malonate
- Sodium ethanolate
- Phosphorus oxychloride (POCl_3)
- Procedure:
 - Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. React 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate. Reflux the mixture in ethanol for 12-16 hours. After cooling, the product precipitates and is collected by filtration.
 - Step 2: Chlorination. The diol from the previous step is subjected to a chlorination reaction with phosphorus oxychloride at 80°C for 5 hours to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
 - The resulting dichloro derivative serves as a versatile intermediate for further functionalization via nucleophilic substitution reactions to introduce various substituents at the 5 and 7 positions.

Synthesis of Pyrazolo[3,4-c]pyridines

The synthesis of this isomer can be accomplished through intramolecular cyclization reactions.

Experimental Protocol: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine

- Materials:
 - 3-Amino-4-cyanopyridine
 - Sodium nitrite (NaNO_2)
 - Acetic anhydride (Ac_2O)
 - 1,2-Dichloroethane (DCE)
 - Methanol (MeOH)

- Sodium methoxide (NaOMe)
- Procedure:
 - To a solution of 3-amino-4-cyanopyridine in 1,2-dichloroethane, add acetic anhydride followed by the portion-wise addition of sodium nitrite at room temperature.
 - Heat the reaction mixture to 90°C and stir for 20 hours.
 - After cooling, the solvent is removed under reduced pressure.
 - The residue is then treated with a solution of sodium methoxide in methanol at room temperature for 1 hour.
 - The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
 - The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
 - Purification by column chromatography on silica gel affords the pure 5-chloro-1H-pyrazolo[3,4-c]pyridine.^[1]

Biological Activities and Quantitative Data

Pyrazolopyridine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects. The following tables summarize some of the reported quantitative data for various pyrazolopyridine compounds.

Table 1: Anticancer Activity of Pyrazolopyridine Derivatives

Compound ID	Target/Cell Line	IC ₅₀ (μM)	Reference
5a	HepG-2	3.42 ± 1.31	[2]
5b	HepG-2	3.56 ± 1.5	[2]
10b	MCF-7	8.13 ± 0.4	[2]
10b	HCT-116	9.36 ± 0.45	[2]
10a	HepG-2	10.23 ± 0.15	[2]
10a	MCF-7	13.65 ± 0.7	[2]
10a	HCT-116	17.16 ± 0.37	[2]
Compound 9d	A549	3.06 ± 0.05	[3]
A-769662	A549	45.29 ± 2.14	[3]

Table 2: Kinase Inhibitory Activity of Pyrazolopyridine Derivatives

Compound ID	Kinase Target	IC ₅₀ (nM)	Reference
5a	c-Met	4.27 ± 0.31	[2]
5b	c-Met	7.95 ± 0.17	[2]
Cabozantinib	c-Met	5.38 ± 0.35	[2]
Compound 13	MET D1228N	23	[4]

Table 3: Antileishmanial Activity of 1H-Pyrazolo[3,4-b]pyridine Phosphoramidates

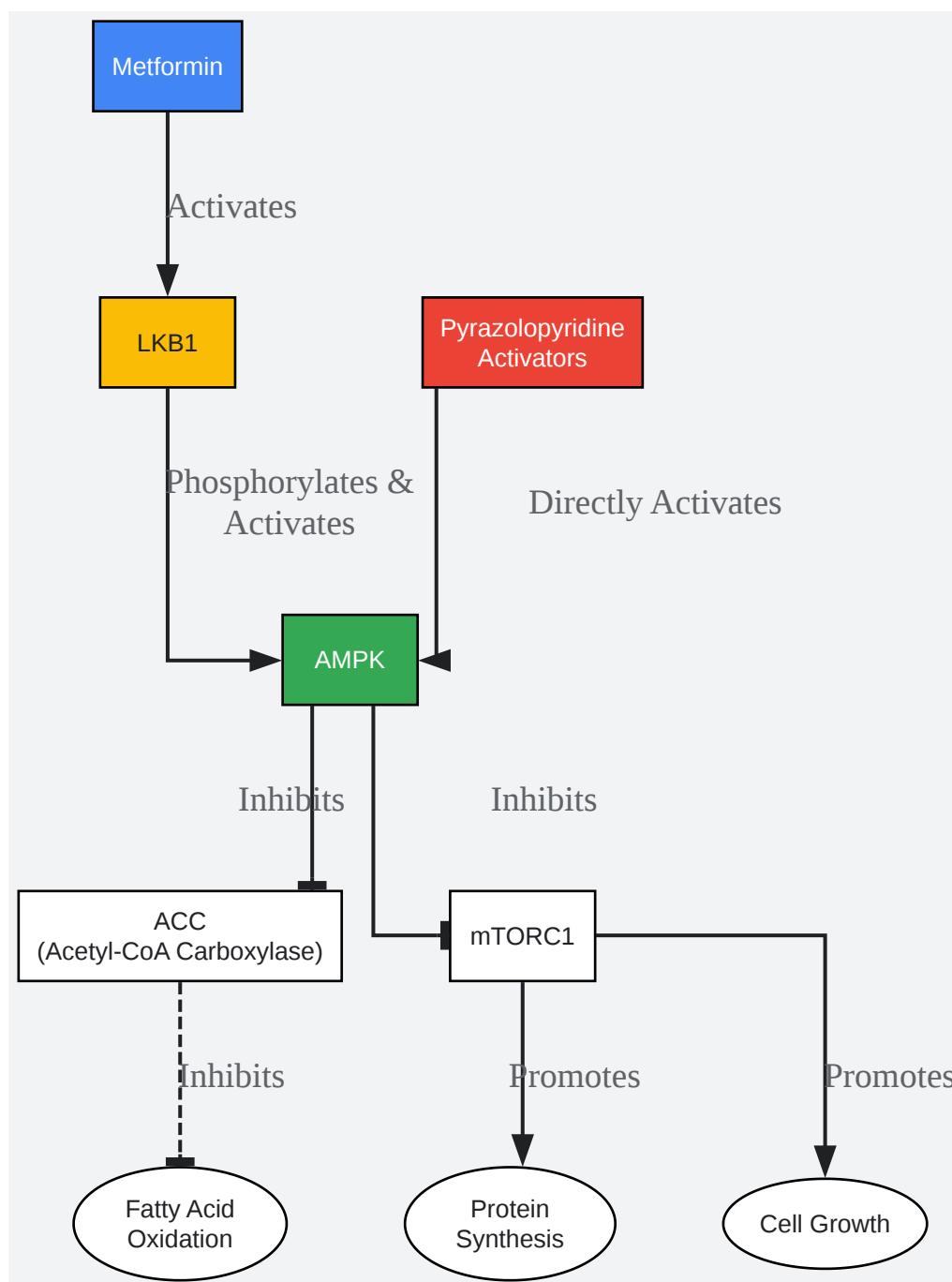
Compound ID	Target	IC ₅₀ (μM)	Reference
14a	L. amazonensis promastigotes	25.3 ± 1.2	[5]
14b	L. amazonensis promastigotes	22.1 ± 1.5	[5]
15a	L. amazonensis promastigotes	18.9 ± 0.9	[5]
15c	L. amazonensis promastigotes	15.4 ± 1.1	[5]
16b	L. amazonensis promastigotes	12.8 ± 0.7	[5]

Key Signaling Pathways Modulated by Pyrazolopyridines

Pyrazolopyridine derivatives exert their biological effects by modulating various intracellular signaling pathways critical for cell growth, proliferation, and survival.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a key energy sensor that plays a crucial role in regulating cellular metabolism. Activation of AMPK promotes catabolic pathways to generate ATP while inhibiting anabolic pathways. Several pyrazolopyridine derivatives have been identified as AMPK activators.[\[3\]](#)[\[6\]](#)



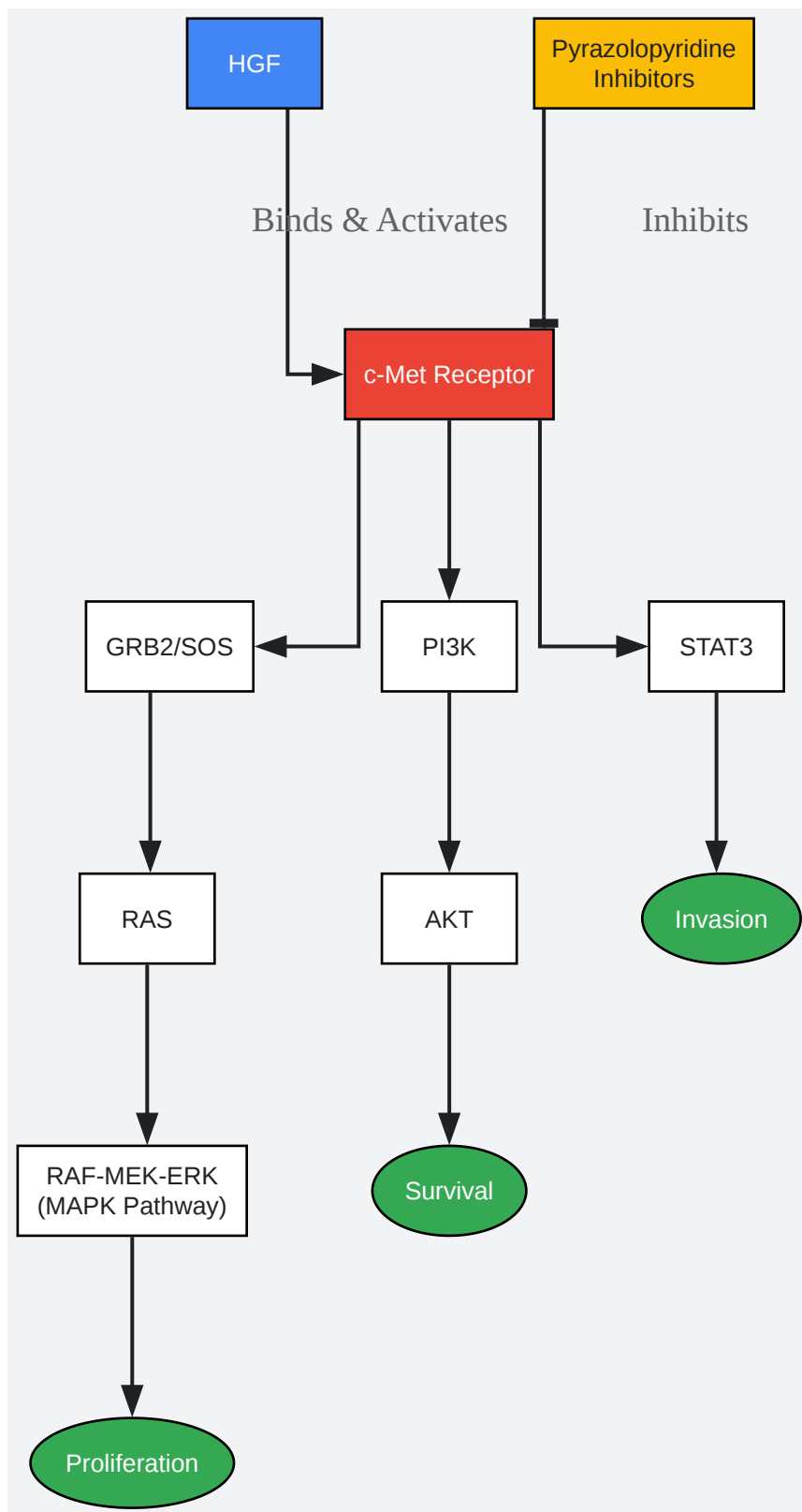
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Caption: AMPK Signaling Pathway and its modulation by pyrazolopyridine activators.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met pathway

is implicated in various cancers. Pyrazolopyridine derivatives have been developed as potent c-Met inhibitors.[2][7]

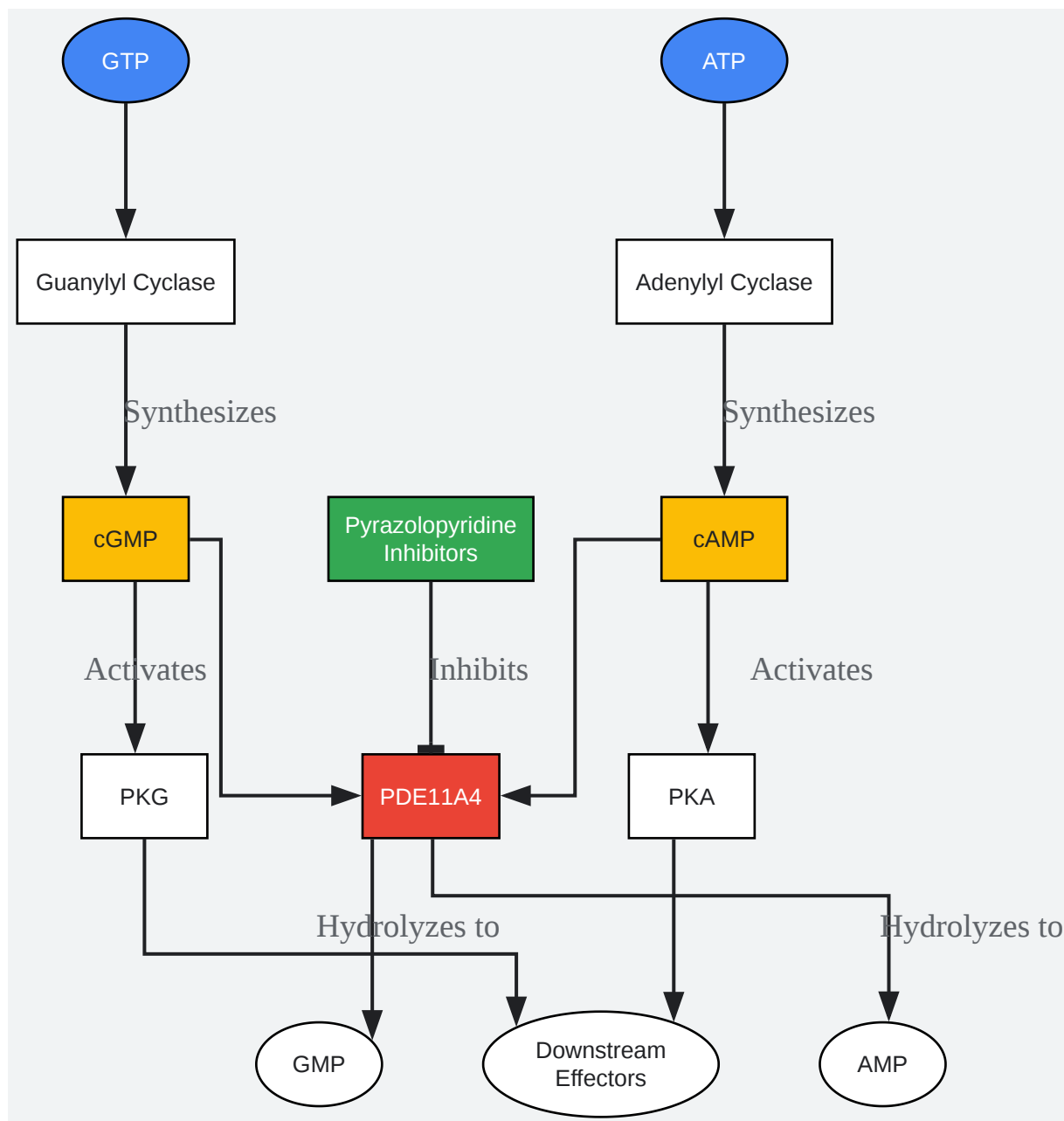


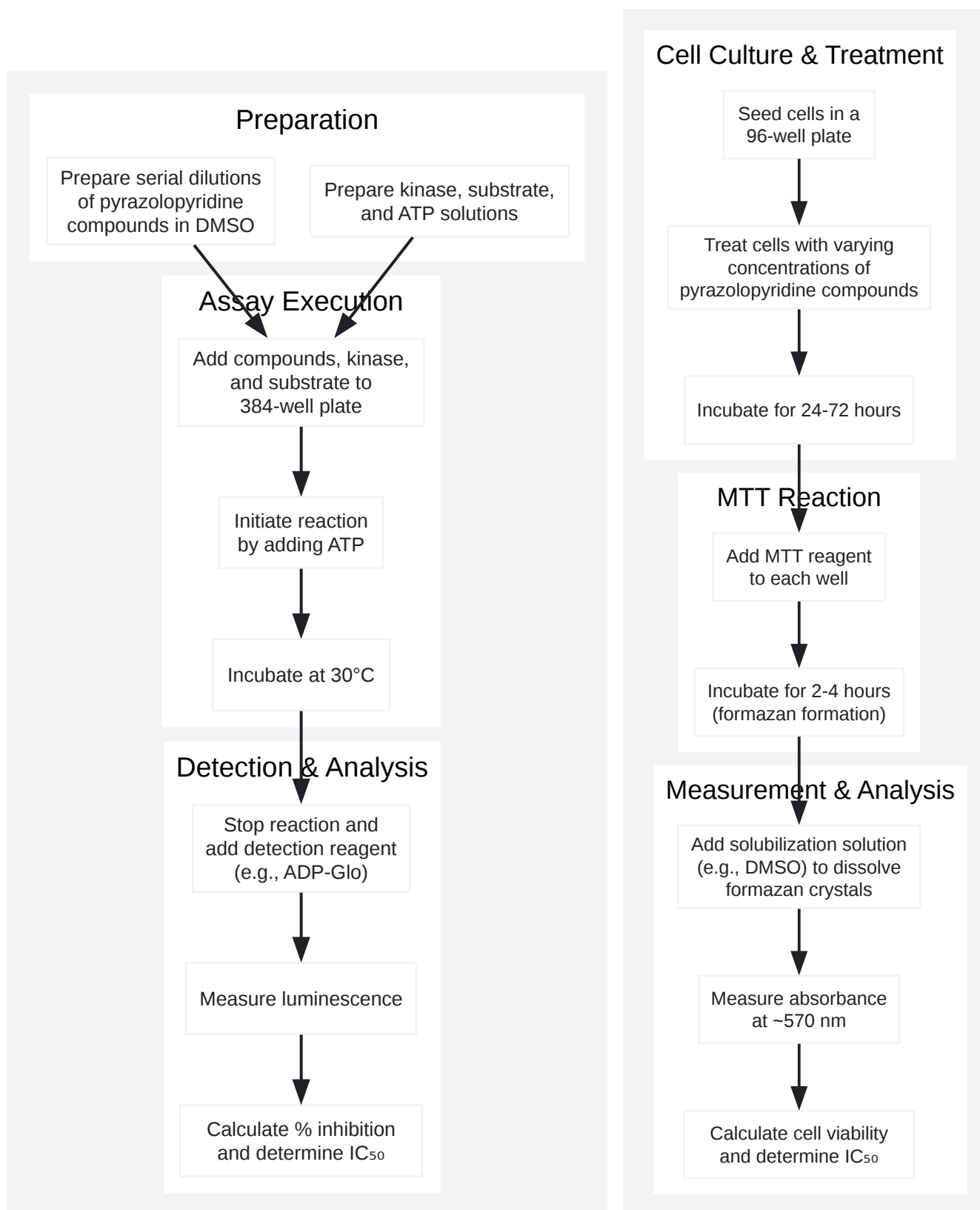
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Caption: c-Met Signaling Pathway and its inhibition by pyrazolopyridine derivatives.

Phosphodiesterase 11A4 (PDE11A4) Signaling Pathway

PDE11A4 is a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its expression is largely restricted to the hippocampus, making it a target for cognitive and mood disorders. Pyrazolopyridine-based compounds have been investigated as PDE11A4 inhibitors.[8][9]





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